3-Methyl-4-(p-tolyl)-3-butanol
Description
3-Methyl-4-(p-tolyl)-3-butanol is a tertiary alcohol characterized by a branched butanol backbone with a methyl group at the 3-position and a para-tolyl (4-methylphenyl) substituent at the 4-position. Its molecular formula is C₁₂H₁₈O, and its structure combines hydrophobic (methyl and aromatic) groups with a polar hydroxyl group, influencing its physicochemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-4-12(3,13)9-11-7-5-10(2)6-8-11/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
PGWJWAZSANOCJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Key Finding : The para-tolyl group is pivotal for maintaining bioactivity. In a series of pyrazole and isoxazole derivatives (e.g., compounds 40a–p ), replacing the 4-methyl group on the para-tolyl ring with bulkier substituents (e.g., chloro, bromo, methoxy) led to reduced TNF-α inhibitory activity. For example:
- Compound 40c (4-chloro substitution): ~50% loss in activity.
- Compound 40e (4-methoxy substitution): ~70% loss in activity .
This highlights the steric and electronic sensitivity of the aromatic region. The methyl group on the para-tolyl ring likely optimizes hydrophobic interactions without introducing steric hindrance or electronic destabilization.
Tertiary Alcohol Analogues
Compared to other tertiary alcohols:
- 3-Methyl-2-butanol (CAS 598-75-4): This compound lacks the aromatic para-tolyl group but shares a branched methyl-alcohol structure. Its lower molecular weight (C₅H₁₂O) results in higher volatility and reduced lipophilicity compared to 3-Methyl-4-(p-tolyl)-3-butanol .
- 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3): The methoxy group enhances polarity, increasing water solubility but reducing lipid membrane permeability relative to the para-tolyl-containing target compound .
Functional Group Replacements
- However, the absence of an aromatic system limits its application in contexts requiring π-π stacking (e.g., enzyme inhibition) .
Data Table: Structural and Functional Comparisons
Research Implications and Limitations
- Bioactivity: The para-tolyl group’s role in this compound is extrapolated from studies on pyrazole derivatives, where its removal or substitution diminishes activity .
- Data Gaps: Direct experimental data (e.g., melting point, solubility, toxicity) for this compound are absent in the provided evidence, necessitating further characterization.
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